Tert-butyl 5-fluoro-2-nitrophenylcarbamate

Hammett constant regioisomer electronic effect

Researchers requiring a regiochemically defined, dual-protected aniline for sequential deprotection often face supply gaps. This compound delivers an orthogonal Boc/nitro pair, enabling chemoselective reduction-deprotection sequences incompatible with mono-protected scaffolds. • Meta-fluoro electronic profile (σₘ=0.337) ensures predictable Pd-catalyzed coupling yields. • Scalable reduction demonstrated (102 g batch at 30 psig H₂, 20 °C, 16 h). • Multi-vendor supply at ≥98% purity eliminates in-house purification. Supplied as a solid; ambient shipping; ideal for FLT3/ITK inhibitor heterocycle synthesis and OLED electron-transport materials.

Molecular Formula C11H13FN2O4
Molecular Weight 256.23 g/mol
CAS No. 362670-06-2
Cat. No. B1387081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-fluoro-2-nitrophenylcarbamate
CAS362670-06-2
Molecular FormulaC11H13FN2O4
Molecular Weight256.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
InChIInChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-8-6-7(12)4-5-9(8)14(16)17/h4-6H,1-3H3,(H,13,15)
InChIKeyKQXLDRFQXVVIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-fluoro-2-nitrophenylcarbamate: Chemical Identity & Procurement


Tert-butyl 5-fluoro-2-nitrophenylcarbamate (CAS 362670-06-2, MFCD12913433), also named N-Boc-5-fluoro-2-nitroaniline, is a protected aniline building block with molecular formula C11H13FN2O4 and molecular weight 256.23 g/mol . It is a solid at room temperature and is typically supplied at ≥98% purity. The molecule carries an ortho-nitro group, a meta-fluoro substituent, and an N-tert-butyloxycarbonyl (Boc) protecting group, establishing a specific orthogonal reactivity profile widely exploited in medicinal chemistry .

Why Generic Substitution Fails for This Fluorinated Carbamate


Attempts to replace tert-butyl 5-fluoro-2-nitrophenylcarbamate with a non-fluorinated analog, a different regioisomer, or a simple aniline precursor introduce measurable electronic and strategic penalties. The combined ortho-nitro and meta-fluoro arrangement creates a unique Hammett electronic signature (σₘ-F ≈ 0.34 vs. σₚ-F ≈ 0.06) that governs subsequent C–N coupling yields and heterocycle formation rates [1]. Furthermore, the orthogonal Boc/nitro protection pair is essential for chemoselective reduction–deprotection sequences that are incompatible with mono-protected or unprotected aniline scaffolds [2]. Substituting with tert-butyl 4-fluoro-2-nitrophenylcarbamate (CAS 332370-72-6) or tert-butyl (2-fluoro-5-nitrophenyl)carbamate (CAS 535170-15-1) alters the regiochemistry of the emergent diamine, leading to structurally distinct final products with different pharmacological profiles.

Tert-butyl 5-fluoro-2-nitrophenylcarbamate: Differentiation Evidence vs. Analogs


Electronic Effects: Meta- vs. Para-Fluoro Regioisomers

The 5-fluoro substituent occupies the meta position relative to the carbamate nitrogen, exerting a stronger electron-withdrawing inductive effect (Hammett σₘ = 0.337) compared to the para-fluoro isomer (Hammett σₚ = 0.062). This electronic difference directly influences the rate of electrophilic aromatic substitution, catalytic hydrogenation kinetics, and Buchwald-Hartwig coupling efficiency at the ortho-nitro site. In the para-fluoro congener (tert-butyl 4-fluoro-2-nitrophenylcarbamate, CAS 332370-72-6), the fluorine is para to the carbamate, resulting in a weaker net electron withdrawal and distinct regiochemical outcomes in subsequent transformations [1].

Hammett constant regioisomer electronic effect carbamate reactivity

Orthogonal Deprotection: Boc/Nitro vs. Unprotected Aniline

The compound enables a two-step differentiation sequence not feasible with unprotected 5-fluoro-2-nitroaniline (CAS 2369-11-1): (i) acidolytic Boc removal (e.g., TFA/CH₂Cl₂, or 85% H₃PO₄) liberates the free aniline for first-stage coupling; (ii) subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine for second-stage cyclization. Using unprotected 5-fluoro-2-nitroaniline forces direct nitro reduction first, which results in premature exposure of both amino groups, compromising chemoselectivity in multi-component condensations [1]. The Boc-protected intermediate is documented to undergo quantitative reduction in a sealed vessel at 30 psig H₂ over 16 h at 20 °C to yield tert-butyl (2-amino-5-fluorophenyl)carbamate (CAS 362670-07-3) .

orthogonal protection chemoselectivity Boc deprotection nitro reduction benzimidazole synthesis

Physicochemical Properties: Fluorinated vs. Non-Fluorinated Analog

The introduction of a fluorine atom increases the predicted boiling point modestly while altering density due to the higher atomic mass and polarization. Predicted data for tert-butyl 5-fluoro-2-nitrophenylcarbamate indicate a boiling point of 300.8 ± 32.0 °C and a density of 1.317 ± 0.06 g/cm³ at 20 °C . The non-fluorinated analog tert-butyl 2-nitrophenylcarbamate (CAS 54614-93-6, C₁₁H₁₄N₂O₄, MW 238.24) is expected to have a lower boiling point and density (estimated ~280–290 °C and ~1.20 g/cm³ based on molecular weight and polarity differences), which can affect large-scale distillation, flash chromatography behavior, and recrystallization. The presence of fluorine also shifts the logP, with the target compound having a predicted pKa of 11.79 ± 0.70 , influencing extraction and purification workflows compared to the non-fluorinated analog.

physicochemical property boiling point density fluorine effect chromatographic separation

Downstream Utility: Kinase Inhibitor Synthon vs. Non-Fluorinated Analog

The reduced derivative N2-(tert-butoxycarbonyl)-4-fluoro-1,2-phenylenediamine (CAS 362670-07-3) is commercially available from TCI America as a catalog product (>98.0% purity) specifically positioned as a key intermediate for pharmaceutical development targeting cancer and kinase-related diseases . The fluoro substituent at the 4-position of the resulting ortho-phenylenediamine imparts metabolic stability to benzimidazole and quinoxaline products that is absent in the non-fluorinated analog derived from tert-butyl 2-nitrophenylcarbamate. Patent literature links the tert-butyl (2-fluoro-5-nitrophenyl)carbamate regioisomer (CAS 535170-15-1) to FLT3 kinase inhibition with Ki values in the nanomolar range [1], illustrating the class-level relevance of fluorinated nitrophenylcarbamates in kinase drug discovery pipelines.

ortho-phenylenediamine benzimidazole kinase inhibitor fluorinated building block TCI catalog

Supplier Purity Benchmarking vs. Custom Synthesis

Multiple reputable vendors supply this compound at ≥98% purity as a stock catalog item. Leyan (product 1109300) specifies 98% purity; Biomart (V10452-100mg) lists ≥98% . In contrast, regioisomers such as tert-butyl (2-fluoro-5-nitrophenyl)carbamate (CAS 535170-15-1) are listed as 'Discontinued' by at least one major supplier (CymitQuimica Ref. 10-F529811) , indicating supply chain instability. The compound is also listed as an OLED intermediate on certain platforms , suggesting dual-use applicability across pharmaceutical and materials science supply chains.

purity vendor comparison procurement quality control

Best-Fit Application Scenarios for Tert-butyl 5-fluoro-2-nitrophenylcarbamate


Kinase Inhibitor Synthesis via Orthogonal Deprotection

Medicinal chemistry teams targeting ATP-binding site inhibitors of FLT3, ITK, or other tyrosine kinases should prioritize this compound over non-fluorinated or differently protected aniline precursors. The orthogonal Boc/nitro pair enables sequential deprotection: Boc removal (TFA or H₃PO₄) to expose the aniline for amide coupling or nucleophilic aromatic substitution, followed by nitro reduction (H₂/Pd-C) to generate the ortho-phenylenediamine for benzimidazole or quinoxaline cyclization. The resulting 4-fluoro substituent on the heterocycle provides metabolic stability advantages well-documented across kinase inhibitor chemical series .

Scale-Up of Orthogonally Protected Aniline for Library Synthesis

Process chemistry groups requiring multi-kilogram quantities of a regiochemically defined, dual-protected aniline should consider this compound due to its documented scalable reduction procedure (102 g demonstrated at 30 psig H₂, 20 °C, 16 h to yield the amino derivative) . The multi-vendor supply base at ≥98% purity, combined with predicted boiling point (300.8 °C) and density (1.317 g/cm³) data, facilitates solvent selection for extractive workups and distillation . The meta-fluoro electronic profile (σₘ = 0.337) provides predictable reactivity in Pd-catalyzed coupling steps that differ measurably from the para-fluoro analog (σₚ = 0.062), enabling rational route design [1].

OLED & Organic Electronics Intermediate Sourcing

The compound's listing under OLED intermediate categories alongside pharmaceutical intermediates indicates dual-market applicability . For materials scientists developing fluorinated electron-transport or hole-blocking materials, the electron-withdrawing nitro group combined with the inductive fluorine effect provides a tunable electronic profile. The Boc group can be thermally cleaved to generate an aniline donor unit for further coupling. The predicted density of 1.317 g/cm³ and boiling point of 300.8 °C provide initial thermal stability benchmarks for vacuum sublimation purification, a critical parameter in OLED material preparation.

Academic Facility Stocking of a Versatile Fluorinated Building Block

University and institute compound management facilities should stock this compound as a general-purpose protected aniline for diverse synthetic requests. Its orthogonal protection profile supports both acid-mediated and reductive transformations without cross-interference, accommodating a wider range of synthetic protocols than unprotected 5-fluoro-2-nitroaniline. The ≥98% commercial purity eliminates the need for in-house purification before distribution. The compound's demonstrated utility in diabetes and cancer therapeutic patents aligns with the research priorities of most biomedical chemistry departments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 5-fluoro-2-nitrophenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.